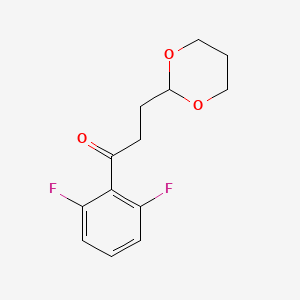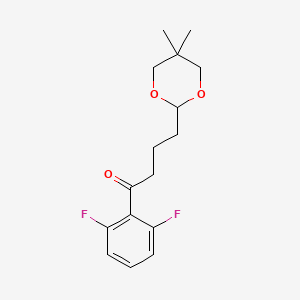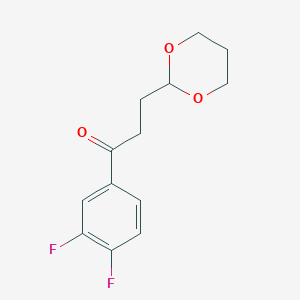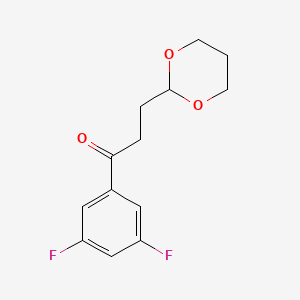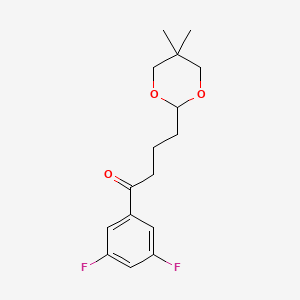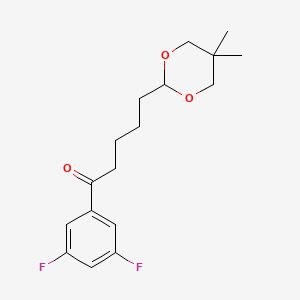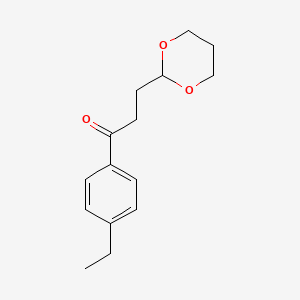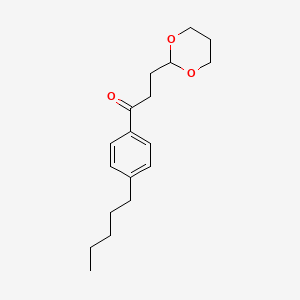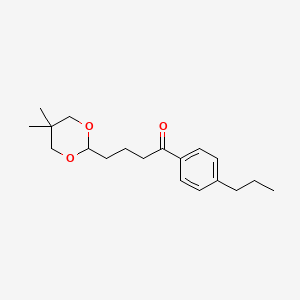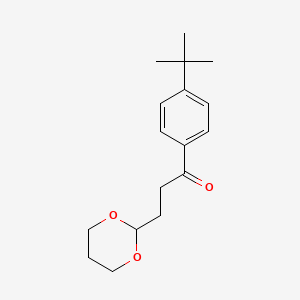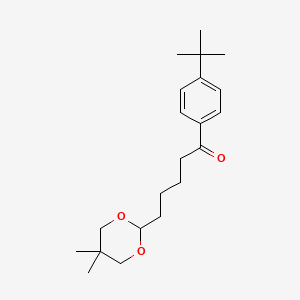![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-4’-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with cyano, carboxylic acid, and sulfonamido-thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4’-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonamide Formation: The sulfonamido group is typically introduced by reacting the thiophene derivative with an appropriate sulfonyl chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core and thiophene ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene ring.
Reduction Products: Amines from the cyano group.
Substitution Products: Various substituted biphenyl and thiophene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the sulfonamido and cyano groups.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The sulfonamido group is known for its presence in various pharmaceuticals, suggesting possible therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural complexity and functional diversity.
作用机制
The mechanism of action of 2-Cyano-4’-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1’-biphenyl]-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamido group could mimic natural substrates or inhibitors, while the cyano group might participate in hydrogen bonding or electrostatic interactions with biological targets.
相似化合物的比较
Similar Compounds
2-Cyano-4’-(3-(1-methylethylsulfonamido)phenyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a phenyl ring instead of thiophene.
2-Cyano-4’-(3-(1-methylethylsulfonamido)furan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-Cyano-4’-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its phenyl and furan analogs.
This detailed overview provides a comprehensive understanding of 2-Cyano-4’-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1’-biphenyl]-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
